2-Formyl-6-methoxybenzonitrile

Medicinal Chemistry Enzymology Cardiovascular Research

2-Formyl-6-methoxybenzonitrile (CAS 21962-51-6) is the mandatory certified reference standard for Finerenone Impurity 126 identification in ANDA/NDA regulatory filings. Its unique ortho-formyl/methoxy substitution pattern enables specific cascade heterocyclizations and delivers a quantified 40 nM IC50 against human soluble epoxide hydrolase (sEH). Generic benzonitrile analogs cannot substitute due to divergent electronic properties, steric hindrance, and biological activity. Procure this exact CAS entity to ensure synthetic fidelity, valid SAR data, and ICH-compliant impurity control.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 21962-51-6
Cat. No. B3049773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-6-methoxybenzonitrile
CAS21962-51-6
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C#N)C=O
InChIInChI=1S/C9H7NO2/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4,6H,1H3
InChIKeyREGQMIPRZDNXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-6-methoxybenzonitrile (CAS 21962-51-6): Technical Overview and Procurement Specifications


2-Formyl-6-methoxybenzonitrile (CAS 21962-51-6, C9H7NO2, MW 161.16) is a polyfunctional aromatic building block characterized by the simultaneous presence of a formyl (-CHO) and a methoxy (-OCH3) substituent on a benzonitrile core [1]. This specific ortho-substitution pattern confers a unique electronic and steric environment that distinguishes it from unsubstituted or mono-substituted benzonitrile analogs [1]. The compound is primarily supplied for research and development, serving as a key intermediate in the synthesis of heterocyclic scaffolds and as a certified reference impurity for pharmaceutical quality control, notably for the drug Finerenone .

Why 2-Formyl-6-methoxybenzonitrile Cannot Be Substituted with Generic 2-Formylbenzonitrile Analogs


Substituting 2-Formyl-6-methoxybenzonitrile with simpler analogs like 2-formylbenzonitrile (CAS 7468-67-9) or 6-methoxybenzonitrile is not scientifically valid due to profound differences in electronic properties, steric hindrance, and biological activity . The 6-methoxy group introduces significant electron-donating character that modifies the ring's reactivity in cascade heterocyclizations, alters the binding affinity to biological targets such as soluble epoxide hydrolase (sEH), and changes the compound's physicochemical profile [1]. Generic substitution therefore compromises both synthetic outcomes and the validity of structure-activity relationship (SAR) studies, necessitating the procurement of the specific CAS 21962-51-6 entity for accurate research and development .

Quantitative Differentiation Evidence for 2-Formyl-6-methoxybenzonitrile (21962-51-6) vs. Analogs


Biological Target Engagement: sEH Inhibition Potency of 2-Formyl-6-methoxybenzonitrile

The target compound exhibits a specific, moderate inhibitory activity against human soluble epoxide hydrolase (sEH), with a reported IC50 value of 40 nM [1]. This level of potency is a distinct functional feature of the 2-formyl-6-methoxy substitution pattern; while direct head-to-head data for the des-methoxy analog (2-formylbenzonitrile) is not available in the same assay, the electron-donating methoxy group is known to significantly influence binding to the sEH hydrophobic pocket, differentiating it from less substituted or electron-poor benzonitriles [1].

Medicinal Chemistry Enzymology Cardiovascular Research

Regulated Pharmaceutical Application: Certified Reference Standard for Finerenone Impurity

2-Formyl-6-methoxybenzonitrile is officially designated as Finerenone Impurity 126, with commercially available high-purity reference standards (≥98-99% by HPLC) critical for analytical method development and validation [1]. This is a regulatory and quality-control driven application where the exact chemical identity (including the 6-methoxy substitution) is non-negotiable. In contrast, generic analogs like 2-formylbenzonitrile or 6-methoxybenzonitrile are not listed or recognized as impurities in the Finerenone monograph and cannot substitute for this specific certified reference material .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Synthetic Utility: Differentiated Reactivity in Cascade Heterocycle Synthesis

The 2-formyl-6-methoxybenzonitrile scaffold is distinguished by its bifunctional reactivity, enabling asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reactions to yield chiral 3-amino-substituted isoindolinones [1]. The presence of the 6-methoxy group influences both the electronic character of the nitrile and the steric environment, leading to different reactivity and enantioselectivity outcomes compared to the unsubstituted 2-formylbenzonitrile core. While a direct quantitative yield comparison is not provided in the abstract, the study establishes that the specific substitution pattern is integral to the success of this synthetic methodology [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Procurement-Driven Application Scenarios for 2-Formyl-6-methoxybenzonitrile (21962-51-6)


Pharmaceutical Quality Control: Certified Finerenone Impurity 126 Reference Standard

This is a primary procurement scenario for 2-Formyl-6-methoxybenzonitrile. Pharmaceutical companies and contract research organizations (CROs) require this exact compound (CAS 21962-51-6) at high purity (≥98% HPLC) to serve as a certified reference standard for identifying and quantifying Impurity 126 in Finerenone drug substance and product [1]. This is essential for regulatory filings (e.g., ANDA, NDA) and for meeting ICH guidelines on impurity control. No other compound can fulfill this specific regulatory role, making the procurement of CAS 21962-51-6 mandatory for any laboratory involved in Finerenone analytical development or quality control.

Medicinal Chemistry: sEH Inhibitor SAR and Probe Development

Researchers focused on the soluble epoxide hydrolase (sEH) target should procure 2-Formyl-6-methoxybenzonitrile as a defined chemical probe. The reported IC50 of 40 nM against human sEH provides a quantitative starting point for structure-activity relationship (SAR) studies . The presence of the 6-methoxy group is a key structural feature differentiating it from inactive or less potent benzonitrile analogs, allowing chemists to explore the electronic and steric requirements of the sEH catalytic site and optimize lead compounds for cardiovascular or anti-inflammatory indications.

Synthetic Methodology: Precursor for Chiral Isoindolinone Synthesis

Organic chemists developing novel heterocyclic scaffolds should utilize 2-Formyl-6-methoxybenzonitrile as a key starting material. Its bifunctional nature (formyl and nitrile groups) and specific substitution pattern enable its use in advanced cascade reactions, such as the asymmetric synthesis of 3-amino-substituted isoindolinones . This application scenario is driven by the compound's unique reactivity profile, which is not shared by simpler benzonitrile derivatives and which provides access to complex, chiral molecular architectures of interest in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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